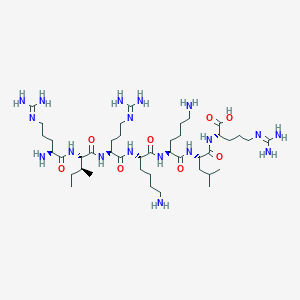![molecular formula C16H22N4S2 B14256137 1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]- CAS No. 373392-72-4](/img/structure/B14256137.png)
1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]- is a chemical compound known for its unique structure and properties It is characterized by the presence of two dimethylaminoethylthio groups attached to a benzenedicarbonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]- typically involves the reaction of 1,2-benzenedicarbonitrile with 2-(dimethylamino)ethanethiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethylthio groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or thiols.
Applications De Recherche Scientifique
1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]- involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors or enzymes: Modulating their activity and influencing cellular processes.
Interacting with nucleic acids: Affecting gene expression and protein synthesis.
Altering membrane properties: Influencing cell signaling and transport mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Benzenedicarbonitrile, 4,4’-oxybis-
- 1,2-Benzenedicarbonitrile, 4-[[2-(dimethylamino)ethyl]thio]-
Uniqueness
1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]- is unique due to the presence of two dimethylaminoethylthio groups, which impart distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Propriétés
Numéro CAS |
373392-72-4 |
|---|---|
Formule moléculaire |
C16H22N4S2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
4,5-bis[2-(dimethylamino)ethylsulfanyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H22N4S2/c1-19(2)5-7-21-15-9-13(11-17)14(12-18)10-16(15)22-8-6-20(3)4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
MBOAMIIHZVVFDA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCSC1=C(C=C(C(=C1)C#N)C#N)SCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene](/img/structure/B14256068.png)



![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)

![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)
![2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B14256107.png)


![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-](/img/structure/B14256124.png)

![5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine](/img/structure/B14256131.png)

